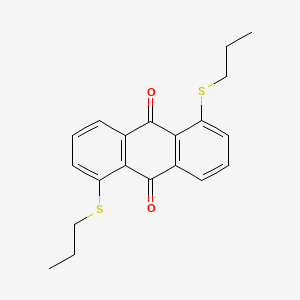
9,10-Anthracenedione, 1,5-bis(propylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(propylthio)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two propylthio groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Bis(propylthio)anthracene-9,10-dione can be synthesized through a multi-step process involving the introduction of propylthio groups to the anthracene core. One common method involves the reaction of anthracene-9,10-dione with propylthiol in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of 1,5-Bis(propylthio)anthracene-9,10-dione involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
1,5-Bis(propylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
1,5-Bis(propylthio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
作用機序
The mechanism of action of 1,5-Bis(propylthio)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties and used in similar applications.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics.
1,5-Diphenoxy-9,10-anthracenedione: Similar in structure but with phenoxy groups instead of propylthio groups.
Uniqueness
1,5-Bis(propylthio)anthracene-9,10-dione is unique due to the presence of propylthio groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .
特性
CAS番号 |
506443-22-7 |
|---|---|
分子式 |
C20H20O2S2 |
分子量 |
356.5 g/mol |
IUPAC名 |
1,5-bis(propylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2S2/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h5-10H,3-4,11-12H2,1-2H3 |
InChIキー |
KIGQCFUSRYPQNG-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


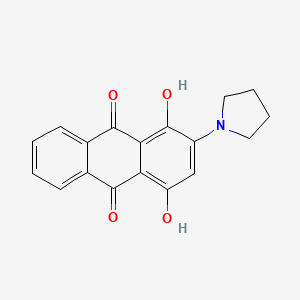


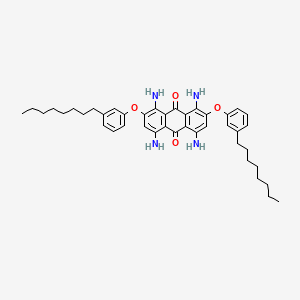

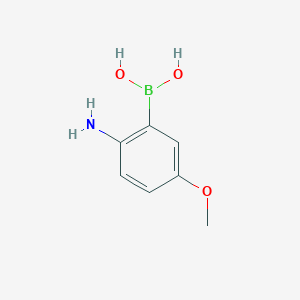
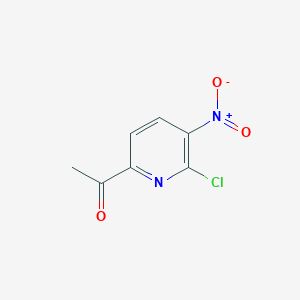
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
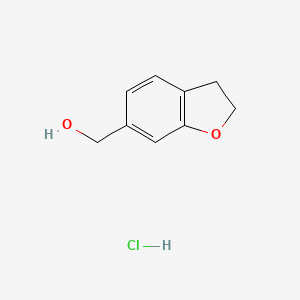
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
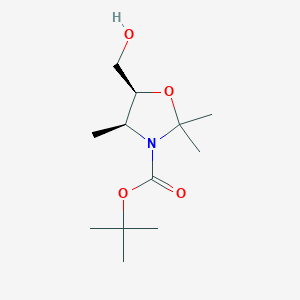
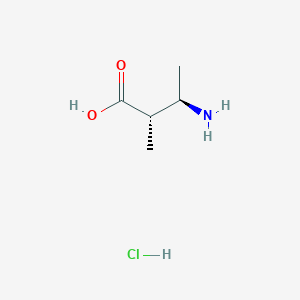

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
